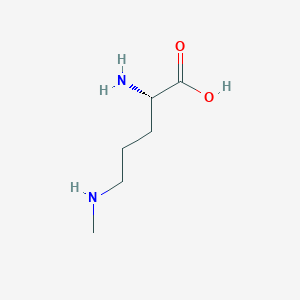
Benzoic acid, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitroso-, also known as Acifluorfen, is a chemical compound widely used in agricultural applications, particularly as a herbicide. This compound is known for its effectiveness in controlling broadleaf weeds and some grasses in various crops. Its unique chemical structure allows it to interact with specific biological pathways, making it a valuable tool in modern agriculture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitroso- typically involves a multi-step process. One common method includes performing a salt-forming reaction in a crown-ether catalyst and a dimethylsulfoxide/toluene mixed solvent. This is followed by etherification with 3,4-dichlorobenzotrifluoride at temperatures ranging from 130-175°C. Finally, acidification of the etherate yields the desired product .
Industrial Production Methods
Industrial production of this compound often employs phase-transfer catalysis to enhance reaction rates and yields. The use of crown-ether catalysts and mixed solvents like dimethylsulfoxide and toluene helps in achieving high yields, often exceeding 96%. This method is advantageous due to its short reaction period, ease of product separation, and low environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitroso- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted benzoic acid derivatives .
Applications De Recherche Scientifique
Benzoic acid, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitroso- has numerous scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its effects on plant physiology and its role as a herbicide.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of Benzoic acid, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitroso- involves its interaction with specific enzymes and pathways in plants. It inhibits the enzyme protoporphyrinogen oxidase (PROTOX), leading to the accumulation of protoporphyrin IX (PPIX). This accumulation causes oxidative damage to cellular membranes, ultimately resulting in the death of the plant .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoroglycofen ethyl ester: Another herbicide with a similar structure and mode of action.
Fomesafen: A selective herbicide used in soybean crops.
Acifluorfen: A closely related compound with similar herbicidal properties.
Uniqueness
Benzoic acid, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitroso- stands out due to its high efficacy and selectivity in controlling a wide range of weeds. Its unique chemical structure allows for effective inhibition of the PROTOX enzyme, making it a valuable tool in modern agriculture .
Propriétés
Numéro CAS |
86823-16-7 |
|---|---|
Formule moléculaire |
C14H7ClF3NO4 |
Poids moléculaire |
345.66 g/mol |
Nom IUPAC |
5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrosobenzoic acid |
InChI |
InChI=1S/C14H7ClF3NO4/c15-10-5-7(14(16,17)18)1-4-12(10)23-8-2-3-11(19-22)9(6-8)13(20)21/h1-6H,(H,20,21) |
Clé InChI |
GVZRWWIDUYMYAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)N=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





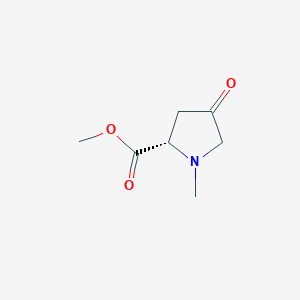
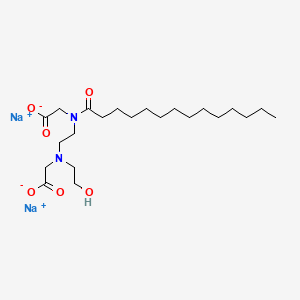
![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one](/img/structure/B12714864.png)
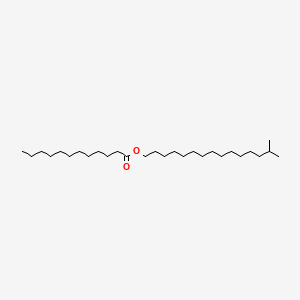
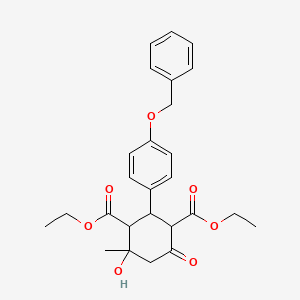
![(E)-but-2-enedioic acid;6-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714902.png)


![Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-YL)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12714913.png)

